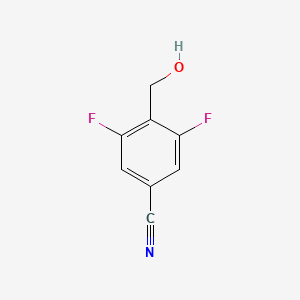

3,5-Difluoro-4-(hydroxymethyl)benzonitrile

概要

説明

3,5-Difluoro-4-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H5F2NO It is characterized by the presence of two fluorine atoms, a hydroxymethyl group, and a nitrile group attached to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile typically involves the fluorination of a suitable precursor, followed by the introduction of the hydroxymethyl and nitrile groups. One common method involves the reaction of 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then dehydrated to yield the nitrile. The hydroxymethyl group can be introduced through a subsequent reduction reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination reactions using fluorinating agents such as hydrogen fluoride or elemental fluorine. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.

化学反応の分析

Types of Reactions

3,5-Difluoro-4-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products

Oxidation: 3,5-Difluoro-4-carboxybenzonitrile.

Reduction: 3,5-Difluoro-4-(aminomethyl)benzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

3,5-Difluoro-4-(hydroxymethyl)benzonitrile serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features make it valuable for developing drugs with enhanced biological activities. Notably, derivatives of this compound have been studied for their potential to inhibit enzymes such as aromatase and steroid sulfatase, which are crucial in hormone-related cancers.

Case Study: Aromatase Inhibition

Research has demonstrated that derivatives of this compound exhibit potent aromatase inhibition. For instance, one derivative showed an IC50 value of , indicating its effectiveness in blocking estrogen synthesis, which is vital in treating breast cancer .

Organic Synthesis

The compound is utilized in various synthetic pathways due to its reactive hydroxymethyl and nitrile groups. It can undergo transformations to yield other valuable intermediates or final products.

Synthesis of Related Compounds

This compound can be transformed into other functionalized compounds such as vinyloxy derivatives. This versatility is essential for creating complex molecular architectures used in drug design and development .

The compound has been involved in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity. These studies are crucial for optimizing drug candidates.

Example: SAR Analysis

In a study focusing on the SAR of fluorinated benzonitriles, modifications to the fluorine substituents and the hydroxymethyl group significantly influenced the inhibitory activity against target enzymes . This highlights the importance of fluorine in enhancing the pharmacological properties of compounds.

Analytical Chemistry

This compound is also used as a standard or reference material in analytical chemistry due to its well-defined structure and properties. It aids in the calibration of analytical methods such as chromatography and spectroscopy.

Material Science

Fluorinated compounds like this compound are explored for their unique physical properties, which can be advantageous in material science applications, including coatings and polymers that require enhanced chemical resistance and stability.

作用機序

The mechanism of action of 3,5-Difluoro-4-(hydroxymethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The fluorine atoms can enhance the compound’s stability and binding affinity to molecular targets, while the nitrile and hydroxymethyl groups can participate in various chemical reactions.

類似化合物との比較

Similar Compounds

3,5-Difluorobenzonitrile: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

4-(Hydroxymethyl)benzonitrile: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

3,5-Difluoro-4-methylbenzonitrile: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.

Uniqueness

3,5-Difluoro-4-(hydroxymethyl)benzonitrile is unique due to the combination of fluorine atoms, a hydroxymethyl group, and a nitrile group on the benzene ring. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications.

生物活性

3,5-Difluoro-4-(hydroxymethyl)benzonitrile (CAS No. 228421-83-8) is an organic compound characterized by its unique structure, which includes two fluorine atoms at the 3 and 5 positions of a benzonitrile core and a hydroxymethyl group at the 4 position. This molecular configuration enhances its lipophilicity and biological activity compared to related compounds. The compound has garnered attention for its potential applications in pharmaceutical chemistry, particularly as an inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism.

- Molecular Formula: C8H6F2N

- Molecular Weight: 151.14 g/mol

- SMILES Notation:

C1=CC(=C(C=C1C#N)F)CO

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4. These enzymes are essential for the metabolism of many therapeutic agents, suggesting that this compound could be utilized in drug design to modulate metabolic pathways. The inhibition of these enzymes can lead to altered pharmacokinetics for co-administered medications, potentially enhancing therapeutic efficacy or reducing toxicity.

Cellular Effects

The compound influences various cellular processes by modulating signaling pathways, gene expression, and cellular metabolism. It can activate or inhibit pathways controlling cell growth, differentiation, and apoptosis. For instance:

- Cell Growth: Inhibition of kinase activity through binding interactions with specific enzymes.

- Gene Expression: Interaction with transcription factors leading to changes in transcriptional activity.

The biological activity of this compound is primarily mediated through:

- Enzyme Binding: The compound binds to active sites on enzymes, inhibiting their activity.

- Transcription Factor Interaction: It can influence gene expression by interacting with regulatory proteins.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound vary with dosage:

- Low Doses: Modulate enzyme activity and cellular processes without significant toxicity.

- High Doses: Can lead to cellular damage and adverse physiological responses, highlighting the importance of dosage optimization.

Metabolic Pathways

This compound interacts with various metabolic enzymes:

- It may inhibit enzymes involved in glycolysis or the citric acid cycle, thereby affecting ATP production and overall metabolic homeostasis.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Fluoro-4-(hydroxymethyl)benzonitrile | C8H7FN | Single fluorine atom; less potent enzyme inhibition |

| 3,5-Difluoro-4-hydroxybenzonitrile | C8H7F2O | Hydroxy group instead of hydroxymethyl; different reactivity |

| 2-Fluoro-4-(hydroxymethyl)benzonitrile | C8H7FN | Fluorine at a different position; altered electronic properties |

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Inhibition Studies : A study demonstrated that this compound effectively inhibits CYP1A2 and CYP3A4 in vitro, suggesting potential applications in drug development where modulation of these pathways is beneficial.

- Cellular Impact : Research indicated that exposure to varying concentrations of this compound led to significant alterations in gene expression profiles associated with cell survival and apoptosis in cancer cell lines.

- Toxicity Assessment : Animal model studies revealed a threshold dose beyond which toxic effects were observed, emphasizing the need for careful dosage management in therapeutic applications .

特性

IUPAC Name |

3,5-difluoro-4-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHIOVKVPSNAAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)CO)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677425 | |

| Record name | 3,5-Difluoro-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228421-83-8 | |

| Record name | 3,5-Difluoro-4-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。